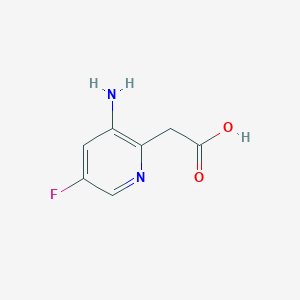
1-(2-Bromo-6-methylphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It consists of a bromine atom attached to a phenyl ring, which is further substituted with a methyl group.
- The compound is an alcohol, characterized by the hydroxyl group (OH) attached to the ethyl backbone.
- Its IUPAC name is 2-bromo-1-(4-methylphenyl)ethanol .
1-(2-Bromo-6-methylphenyl)ethan-1-ol: is a chemical compound with the molecular formula CHBrO.
Vorbereitungsmethoden
Synthetic Routes:
Reaction Conditions: The reaction typically occurs in an organic solvent (such as dichloromethane) with a Lewis acid catalyst (such as aluminum bromide).
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale for research purposes.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Bromination typically involves bromine or N-bromosuccinimide (NBS) as the brominating agent.
Major Products: The major product depends on the specific reaction conditions and substituents present.
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Biology and Medicine: Limited studies exist, but it may find applications in medicinal chemistry or as a precursor for drug development.
Industry: Its industrial applications are currently limited, but it could serve as an intermediate in fine chemical synthesis.
Wirkmechanismus
- Detailed information on the mechanism of action for this specific compound is scarce.
- If it were used in a biological context (e.g., as a drug), its effects would likely involve interactions with cellular targets or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other brominated phenyl alcohols or substituted benzyl alcohols.
Uniqueness: The combination of the bromine atom, methyl group, and phenyl ring in this compound sets it apart from related structures.
Eigenschaften
CAS-Nummer |
148517-72-0 |
|---|---|
Molekularformel |
C9H11BrO |
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
1-(2-bromo-6-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-4-3-5-8(10)9(6)7(2)11/h3-5,7,11H,1-2H3 |
InChI-Schlüssel |
USHJQKVZEFOWSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Br)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cobalt(2+);5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13137169.png)
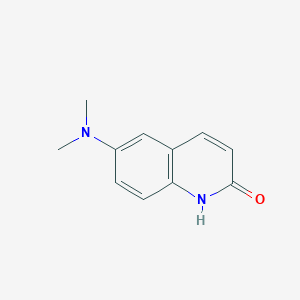
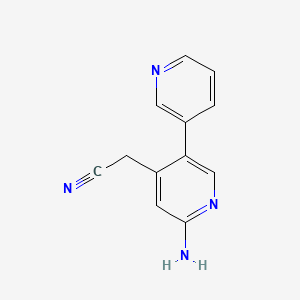
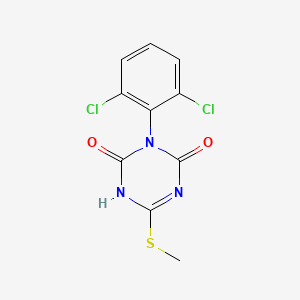
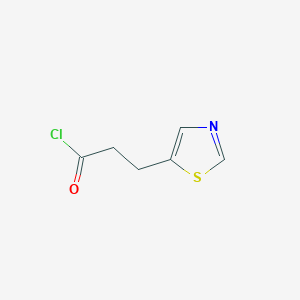
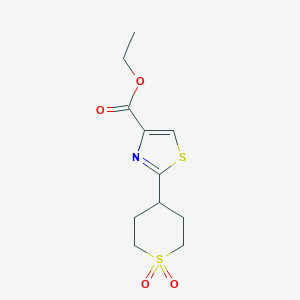
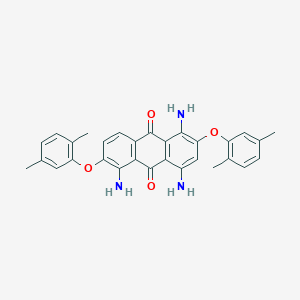
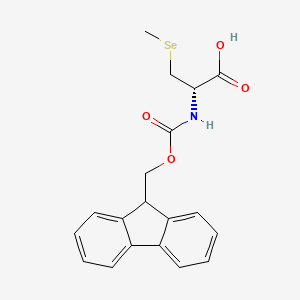
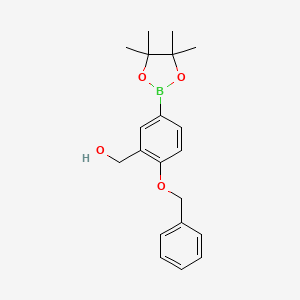
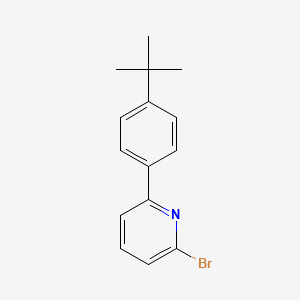
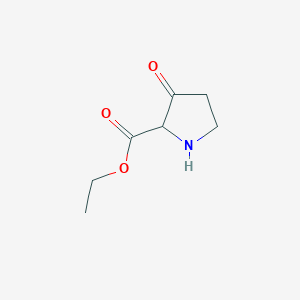
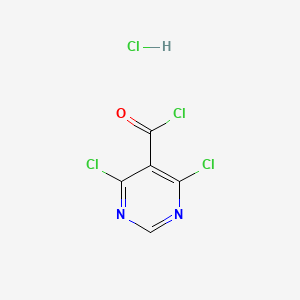
![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-oxo-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13137247.png)
